5-苯基-1lambda6,2-噻唑烷二酮-1,1,3-三酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

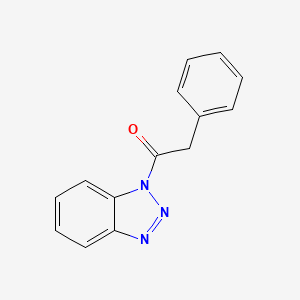

The compound 5-Phenyl-1lambda^6,2-thiazolidine-1,1,3-trione is a derivative of thiazolidine, a heterocyclic compound containing sulfur and nitrogen in a five-membered ring. Thiazolidine derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. For instance, a derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, has been identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, showing promise as an anticancer agent .

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves condensation reactions with various aldehydes and amines. For example, the preparation of 5-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-ylamines involves a chemoselective replacement of a bromine substituent, demonstrating a convenient route to synthesize these compounds . Similarly, the synthesis of 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones involves deducing structural changes due to prototropic tautomerism .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be complex, with various substituents influencing the overall conformation and stability. X-ray powder diffraction (XRPD) and density functional theory (DFT) studies have been used to investigate the solid-state structure of these compounds, such as the 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one . The asymmetric unit of another derivative, C28H21NO3S, contains two molecules with similar geometries, with the thiazolidine rings adopting half-chair conformations .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including tautomerism and substitution reactions. The study of 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones revealed the existence of amino tautomeric forms and highlighted the importance of intermolecular interactions in the crystals . The chemoselective replacement of bromine in the synthesis of 5-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-ylamines is another example of the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure and the nature of their substituents. The solid-state molecular structure and packing of these compounds can be analyzed using XRPD and DFT, as well as Hirshfeld surface analysis and fingerprint plots, to understand the contribution of different intermolecular interactions . The pharmacological properties, such as antihypertensive and antiarrhythmic activities, are also related to the structural features of these compounds, as seen in the study of 5-benzylidene-2-(phenylimino)-thiazolidin-4-one derivatives .

科学研究应用

合成和结构性质

5-苯基-1λ⁶,2-噻唑烷二酮-1,1,3-三酮及其衍生物因其多功能的化学结构和在各个领域的潜在应用而备受关注。噻唑烷二酮衍生物的结构性质和合成方法一直是研究的重点,因为它们具有生产具有高选择性、纯度、产率和药代动力学活性的化合物的潜力。这些方法包括多组分反应、点击反应、纳米催化和绿色化学,旨在提高合成过程的效率和可持续性 (Sahiba 等,2020 年)。此外,研究氯醛与取代苯胺的反应,导致形成新型取代的 2-三氯甲基-3-苯基-1,3-噻唑烷二酮-4-酮,通过高分辨率磁共振光谱和从头算计算提供了对观察到的产物构象的见解 (Issac & Tierney,1996 年)。

生物学和药理学应用

噻唑烷二酮衍生物因其广泛的生物活性而得到认可。这些化合物被认为是药物化学中的神奇部分,几乎拥有所有类型的生物活性。特别是 4-噻唑烷酮变体,表现出多种生物学潜力,其简单的合成路线引起了化学家、药理学家和研究人员的兴趣。这种潜力在很大程度上尚未得到开发,表明未来研究和药物开发的一个有希望的途径 (ArunlalV.、Vandana & Biju,2015 年)。此外,1,3-噻唑烷二酮-4-酮已显示出重要的药理学意义,存在于各种商业药物中。研究表明药物化学的未来前景光明,对不同疾病具有潜在的活性。这些化合物的开发始于 19 世纪中叶,从那时起,已经进行了各种合成方法及其结构和生物学性质的研究。还探索了绿色合成方法,以符合环境可持续性并解决地球资源枯竭问题 (Santos、Jones Junior & Silva,2018 年)。

分子杂交和药物设计

噻唑烷酮被认为是药物化学中一种特权药效团,与各种生物活性相关,并在多种 FDA 批准的药物中形成功能单元。分子杂交,将噻唑烷酮部分与其他药效团部分偶联,已成为药物设计中的一种乐观方法,它增强了亲和力和效力,同时降低了相关的耐药性和副作用。这篇综述重点介绍了新合成的噻唑烷酮标记分子杂交物的生物活性,重点关注现有的构效关系和毒性概况,包括在适用的情况下进行计算机对接研究。这些信息为模拟具有改进效力的新药物奠定了基础 (Seboletswe、Cele & Singh,2023 年)。

未来方向

属性

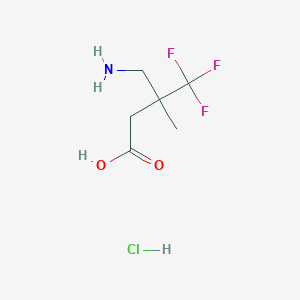

IUPAC Name |

1,1-dioxo-5-phenyl-1,2-thiazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c11-9-6-8(14(12,13)10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQRVATUDIMDJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(S(=O)(=O)NC1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869467-25-4 |

Source

|

| Record name | 5-phenylisothiazolidin-3-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-fluoro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2544297.png)

![N-(3-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544298.png)

![Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2544300.png)

![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)

![Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate](/img/structure/B2544306.png)

![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544308.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)

![2-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2544312.png)